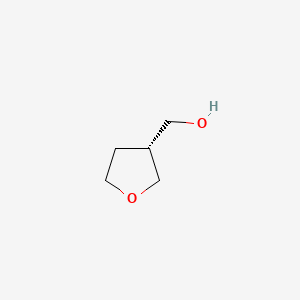

(R)-Tetrahydrofuran-3-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tetrahydrofuran-3-ylmethanol, also known as RTHF-3M, is a chiral alcohol which has been studied for its potential applications in chemical synthesis, scientific research, and drug development. RTHF-3M has been found to be a useful chiral building block for the synthesis of various compounds such as enantiomers, diastereomers, and polymers. In addition, the compound has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Scientific Research Applications

Synthetic Applications

(R)-Tetrahydrofuran-3-ylmethanol plays a crucial role in the synthesis of complex molecules. For instance, its derivatives have been utilized in the synthesis of dideoxynucleosides, demonstrating its potential in creating analogues for biomedical applications, including those that target HIV, albeit with varying degrees of activity (Swenson, Nair, & Bera, 2000). Additionally, its involvement in reductive and brominative termination of alkenol cyclizations showcases its versatility in generating functionalized tetrahydrofurans, which are valuable in synthetic chemistry for creating diverse molecular architectures (Schuch et al., 2009).

Catalysis and Reaction Mechanisms

In catalysis, this compound derivatives have facilitated innovative approaches to molecular oxygen activation and stereoselective synthesis. A notable application includes the use of oxygen and cobalt(II) complexes for oxidative cyclizations, producing tetrahydrofuran-syntheses from unsaturated alcohols. This method emphasizes the compound's role in enabling diastereoselective reactions, which are fundamental in the development of pharmaceuticals and fine chemicals (Menéndez Pérez, Schuch, & Hartung, 2008).

Materials Science

In materials science, derivatives of this compound have been explored for their potential in drug delivery systems. Perylene-3-ylmethanol, for example, has been developed into fluorescent organic nanoparticles, acting as a multifunctional platform for drug delivery, phototriggering, cell imaging, and real-time monitoring of drug release. This application underscores the compound's contribution to advancing nanomedicine and targeted therapy technologies (Jana et al., 2012).

properties

IUPAC Name |

[(3R)-oxolan-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)

![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)